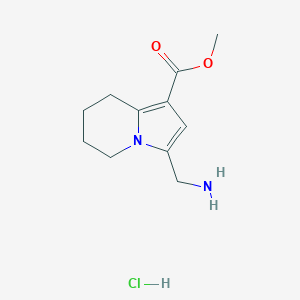Methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate hydrochloride
CAS No.: 2138114-65-3
Cat. No.: VC5967101
Molecular Formula: C11H17ClN2O2
Molecular Weight: 244.72
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2138114-65-3 |
|---|---|
| Molecular Formula | C11H17ClN2O2 |
| Molecular Weight | 244.72 |
| IUPAC Name | methyl 3-(aminomethyl)-5,6,7,8-tetrahydroindolizine-1-carboxylate;hydrochloride |
| Standard InChI | InChI=1S/C11H16N2O2.ClH/c1-15-11(14)9-6-8(7-12)13-5-3-2-4-10(9)13;/h6H,2-5,7,12H2,1H3;1H |
| Standard InChI Key | FJYLAFDBHSPSEZ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C2CCCCN2C(=C1)CN.Cl |
Introduction
Structural Characteristics and Molecular Identity
Core Skeleton and Functionalization
The compound's structure derives from the 5,6,7,8-tetrahydroindolizine system, a bicyclic scaffold comprising a six-membered piperidine ring fused to a five-membered pyrrole ring. Key structural features include:
-
Position 1 substitution: A methyl ester group (-COOCH₃) provides both electronic effects and potential sites for hydrolysis or transesterification reactions.
-
Position 3 substitution: An aminomethyl group (-CH₂NH₂) introduces a primary amine functionality, which forms the hydrochloride salt through protonation.
-
Saturation pattern: Partial saturation of the indolizine system reduces aromaticity compared to fully conjugated analogs, potentially influencing both reactivity and biological interactions .
The molecular formula is confirmed as C₁₁H₁₇N₃O₂·HCl through combination of:
-
Base compound: C₁₁H₁₇N₃O₂ (molecular weight 243.28 g/mol)
-
Hydrochloride counterion: HCl (36.46 g/mol)
Stereochemical Considerations
While no explicit stereochemical information is provided in available sources, the presence of multiple saturated carbon centers in the tetrahydroindolizine system suggests potential for stereoisomerism. The synthetic route likely produces a racemic mixture unless specific chiral induction methods are employed during manufacturing.
Synthetic Pathways and Production
Industrial Synthesis
Enamine Ltd., the primary commercial supplier, utilizes proprietary synthetic routes. A plausible multi-step synthesis could involve:
-
Indolizine core formation: Cyclocondensation of appropriate pyridine and pyrrolidine precursors
-
Functional group introduction:
-
Esterification at position 1
-
Aminomethylation at position 3 via Mannich reaction or nucleophilic substitution
-
-
Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt
Quality Control Parameters
Key specifications from commercial sources include:
| Parameter | Specification |
|---|---|
| Purity | ≥95% (HPLC) |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMSO, methanol; slightly soluble in water |
| Storage Conditions | Room temperature, desiccated |
Physicochemical Properties
Experimental and Predicted Data
Combining experimental measurements and computational predictions:
Table 1: Physicochemical Profile
The hydrochloride salt form significantly enhances water solubility compared to the free base, making it suitable for solution-phase reactions. The collision cross section (CCS) prediction suggests a compact molecular geometry in the gas phase, relevant for mass spectrometric analyses .
Reactivity and Synthetic Utility
Functional Group Reactivity
The molecule presents three key reactive centers:
-
Ester group: Susceptible to hydrolysis (acid/base), aminolysis, and reduction
-
Primary amine: Participates in acylation, Schiff base formation, and coordination chemistry
-
Tetrahydroindolizine core: Capable of electrophilic substitution and hydrogenation reactions
Table 2: Common Derivatization Reactions
| Reaction Type | Reagents | Typical Products |
|---|---|---|
| Ester hydrolysis | NaOH/H₂O | Carboxylic acid derivative |
| Amine acylation | Acetic anhydride | Acetamide analog |
| Reductive amination | NaBH₃CN, aldehydes | Secondary amine derivatives |
| Hydrogenation | H₂/Pd-C | Fully saturated indolizidine |
These transformations make the compound valuable for generating diverse molecular libraries in drug discovery programs .
| Parameter | Assessment |
|---|---|
| Skin Irritation | Category 2 (H315) |
| Eye Damage | Category 2 (H319) |
| Respiratory Sensitization | Not classified |
| STOT-SE | Category 3 (H335) |
Recommended personal protective equipment includes nitrile gloves, safety goggles, and particulate-filtering respirators when handling powder forms .
Industrial and Research Applications
Current Uses
-
Medicinal Chemistry: Intermediate in synthesis of heterocyclic drug candidates
-
Chemical Biology: Probe for studying enzyme-substrate interactions
-
Materials Science: Building block for conductive polymers with nitrogen-rich backbones
Future Research Directions
-
Comprehensive pharmacokinetic profiling
-
Exploration of catalytic applications in asymmetric synthesis
-
Development of fluorescent derivatives for cellular imaging
-
Structure optimization for enhanced blood-brain barrier penetration
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume